molecular formula C11H14N2O3S B12514410 2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid

2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid

Cat. No.: B12514410
M. Wt: 254.31 g/mol
InChI Key: YRHKQPXPYMGEOQ-UHFFFAOYSA-N
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Description

2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid typically involves the reaction of 5-methylthiazole-4-carboxylic acid with cyclopentane-1-carboxylic acid under specific conditions. The reaction may require the use of coupling agents and solvents to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Methylthiazole-4-carboxamido)cyclopentane-1-carboxylic acid is unique due to its combination of the thiazole ring and cyclopentane-1-carboxylic acid, which imparts distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to its simpler counterparts .

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

2-[(5-methyl-1,3-thiazole-4-carbonyl)amino]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H14N2O3S/c1-6-9(12-5-17-6)10(14)13-8-4-2-3-7(8)11(15)16/h5,7-8H,2-4H2,1H3,(H,13,14)(H,15,16)

InChI Key

YRHKQPXPYMGEOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CS1)C(=O)NC2CCCC2C(=O)O

Origin of Product

United States

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